2-Chloro-4-(phenoxymethyl)-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(phenoxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILJEMMUXZRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathways of 2 Chloro 4 Phenoxymethyl 1,3 Thiazole Transformations
Reactivity of the Thiazole (B1198619) Ring System (Electrophilic and Nucleophilic Substitution)
The 1,3-thiazole ring is an aromatic heterocyclic system, with significant π-electron delocalization that imparts it with a degree of stability greater than the corresponding oxazole. wikipedia.org Its reactivity is influenced by the presence of two different heteroatoms, nitrogen and sulfur.
Electrophilic Substitution: The thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. When such reactions do occur, the substitution pattern is directed by the existing substituents. The electron deficiency is most pronounced at the C2 position, followed by the C4 position, making the C5 position the most electron-rich and thus the preferred site for electrophilic attack. pharmaguideline.com For 2-Chloro-4-(phenoxymethyl)-1,3-thiazole, the presence of the chloro group at C2 further deactivates the ring, making electrophilic substitution challenging. If forced, the reaction would likely occur at the C5 position. pharmaguideline.com
Nucleophilic Substitution: The thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon. pharmaguideline.com This reactivity is enhanced by the presence of a good leaving group, such as the chlorine atom in this compound. The nitrogen atom at position 3 helps to stabilize the negative charge that develops in the transition state of a nucleophilic aromatic substitution (SNAr) reaction. While the ring itself can be attacked by very strong nucleophiles, the most common nucleophilic reactions involving this compound target the 2-chloro substituent directly, a topic discussed in detail in section 3.3.
The general reactivity of substituted thiazoles towards nucleophiles can be influenced by the position of the leaving group. For halothiazoles, the reactivity towards nucleophiles like sodium methoxide has been observed to follow the sequence: 5-halo > 2-halo > 4-halo. sciepub.com
Transformations Involving the Phenoxymethyl (B101242) Moiety (e.g., Oxidation, Reduction, Nucleophilic Substitution)
The phenoxymethyl moiety consists of a phenyl group linked to the C4 position of the thiazole ring via a methylene ether bridge (-CH₂-O-). This side chain offers several potential sites for chemical transformation, although the stability of the ether linkage and the aromatic phenyl ring makes them less reactive than the 2-chloro position under many conditions.
Oxidation: The methylene group (-CH₂-) is a potential site for oxidation. Strong oxidizing agents could potentially convert this group to a carbonyl, leading to the formation of an ester derivative, although this may require harsh conditions that could also affect the thiazole ring. Oxidation of the sulfur atom in the thiazole ring itself is also a known reaction, which can sometimes lead to ring-opening. rsc.orgscholaris.ca
Reduction: The phenoxymethyl group is generally stable towards common reducing agents. Catalytic hydrogenation, for example, would likely leave the phenoxymethyl group intact unless forcing conditions are used, which might then reduce the phenyl ring. The thiazole ring itself shows good stability towards catalytic hydrogenation with platinum and with metal reductions in acid. pharmaguideline.com
Nucleophilic Substitution (Ether Cleavage): The ether linkage is typically stable but can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methylene carbon, resulting in 4-(halomethyl)-2-chloro-1,3-thiazole and phenol (B47542).
Detailed research findings specifically targeting the transformation of the phenoxymethyl group in this compound are not extensively documented, with most synthetic efforts focusing on the more labile 2-chloro position.
Chemical Behavior of the 2-Chloro Substituent
The chlorine atom at the C2 position of the thiazole ring is the most reactive site in this compound for a majority of chemical transformations. Its behavior is dominated by nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Displacement: The C2 position of the thiazole ring is highly electrophilic, making the attached chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. pharmaguideline.comsciepub.com A wide variety of nucleophiles can displace the chloride to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. jlu.edu.cn The reaction proceeds through a bimolecular mechanism involving the formation of a negatively charged intermediate (Meisenheimer complex), which is stabilized by the adjacent nitrogen atom. libretexts.org
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine (R-NH₂) | Aniline, Morpholine | 2-Amino-1,3-thiazole derivative |
| Alkoxide (R-O⁻) | Sodium Methoxide | 2-Alkoxy-1,3-thiazole derivative |
| Thiolate (R-S⁻) | Sodium Thiophenoxide | 2-Thioether-1,3-thiazole derivative |
| Azide (N₃⁻) | Sodium Azide | 2-Azido-1,3-thiazole derivative |
| Hydrazine (N₂H₄) | Hydrazine Hydrate | 2-Hydrazinyl-1,3-thiazole derivative |
Palladium-Catalyzed Cross-Coupling: The 2-chloro substituent makes the molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups at the C2 position.
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C (sp²-sp²) |
| Heck Coupling | Alkene | C-C (sp²-sp²) |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) |
| Buchwald-Hartwig Amination | Amine | C-N |
| Stille Coupling | Organostannane | C-C |
Studies on Ring Contraction and Expansion Reactions
While the thiazole ring is aromatic and generally stable, it can participate in ring transformation reactions under specific conditions. wikipedia.org These reactions often require high temperatures or specific reagents to overcome the aromatic stabilization energy.
Ring Expansion: A known reaction pathway for thiazoles involves a Diels-Alder reaction with alkynes at high temperatures. This cycloaddition is typically followed by the extrusion of sulfur, leading to the formation of a pyridine ring, which represents a ring expansion and transformation from a five-membered to a six-membered heterocycle. wikipedia.org
Ring Contraction: Ring contraction reactions of the thiazole nucleus are less common but have been observed in specific systems. For instance, certain spiro-fused thiazole derivatives have been shown to undergo unexpected ring contraction and fusion reactions to yield carbazole derivatives under thermal conditions. beilstein-journals.org
Ring Opening: Oxidative ring-opening of related benzothiazole systems has been documented. scholaris.ca Under the action of certain oxidizing agents, the thiazole ring can be cleaved to form acyclic products.
For this compound specifically, studies detailing ring contraction or expansion are not prominent in the literature, suggesting the ring system is robust under typical synthetic conditions. However, the potential for such transformations exists, particularly under thermal or photochemical induction or with highly reactive reagents.
Advanced Characterization Techniques for 2 Chloro 4 Phenoxymethyl 1,3 Thiazole Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of novel chemical entities, offering non-destructive and highly detailed molecular insights.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of thiazole (B1198619) derivatives by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
In ¹H NMR spectra of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole derivatives, the proton on the C5 position of the thiazole ring typically appears as a singlet in a distinct region of the spectrum. The methylene protons (-CH₂-) of the phenoxymethyl (B101242) group also present a characteristic singlet, while the aromatic protons of the phenyl ring exhibit complex multiplet patterns in the aromatic region of the spectrum.
¹³C NMR spectroscopy provides complementary information by detailing the carbon skeleton. The chemical shifts of the thiazole ring carbons are particularly diagnostic; C2, positioned between two heteroatoms (N and S) and bonded to a chlorine atom, appears at the most downfield position among the ring carbons. The C4 and C5 carbons can be distinguished based on their substitution and electronic environment. For instance, in various thiazole-containing heterocyclic systems, the C2, C4, and C5 carbons of the thiazole moiety have been assigned specific resonance ranges that aid in their identification asianpubs.org. Studies on thiazole-based hydrazones have shown that the C2 carbon signal is the most downfield, appearing in the range of 168.3–168.9 ppm, while C4 and C5 carbons are observed at approximately 140.4–148.5 ppm and 109.9–116.7 ppm, respectively acs.org.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazole Derivatives
| Functional Group/Position | Representative ¹H NMR Chemical Shift (δ, ppm) | Representative ¹³C NMR Chemical Shift (δ, ppm) |
| Thiazole C2 | - | 168.3 - 168.9 acs.org |
| Thiazole C4 | - | 140.4 - 148.5 acs.org |
| Thiazole C5-H | Singlet | 109.9 - 116.7 acs.org |
| Phenoxymethyl -CH₂- | Singlet | ~68 actachemicamalaysia.com |
| Aromatic C-H (Phenyl) | Multiplet (6.9 - 7.9) actachemicamalaysia.com | 115 - 129 actachemicamalaysia.com |
Infrared Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For derivatives of this compound, the IR spectrum reveals key absorptions corresponding to the thiazole ring and its substituents.
Key vibrational bands include:
C=N Stretching: The carbon-nitrogen double bond within the thiazole ring gives rise to a characteristic absorption band.
Aromatic C=C Stretching: These vibrations from the phenyl ring appear in the 1600-1450 cm⁻¹ region.
C-O-C Stretching: The ether linkage of the phenoxymethyl group produces strong, characteristic bands, typically in the 1250-1050 cm⁻¹ range.
C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiazole ring are also observable.
C-Cl Stretching: The vibration of the carbon-chlorine bond is typically found in the fingerprint region, often below 800 cm⁻¹.
Theoretical calculations, such as those performed with Density Functional Theory, can be used to simulate vibrational spectra, aiding in the precise assignment of experimental IR bands tandfonline.com.
Table 2: Characteristic IR Absorption Bands for Thiazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N Stretch (Thiazole) | ~1646 epu.edu.iq |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Stretch (Ether) | 1250 - 1050 |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Consequently, the mass spectrum will show a molecular ion peak (M) and an M+2 peak with an intensity ratio of roughly 3:1, which is a definitive indicator of a monochlorinated compound miamioh.edu.
The fragmentation of thiazole derivatives under electron impact ionization often involves characteristic cleavage pathways. Common fragmentation patterns include the loss of the chlorine atom, cleavage of the ether bond leading to the loss of a phenoxy radical or phenol (B47542) molecule, and rupture of the thiazole ring itself researchgate.netresearchgate.netlibretexts.org. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition acs.org.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z (for ³⁵Cl) |
| [M]⁺ | Molecular Ion | 225 |
| [M+2]⁺ | Isotope Peak for ³⁷Cl | 227 |
| [M-Cl]⁺ | Loss of Chlorine radical | 190 |
| [M-C₇H₇O]⁺ | Loss of Phenoxymethyl radical | 118 |
| [C₇H₇O]⁺ | Phenoxymethyl cation | 107 |
| [C₆H₅O]⁺ | Phenoxy cation | 93 |
X-ray Crystallography for Solid-State Structure Determination
For thiazole derivatives, X-ray diffraction studies reveal important structural features. For example, the crystal structure of the closely related compound 2-chloro-5-chloromethyl-1,3-thiazole shows that the thiazole ring is essentially planar nih.govresearchgate.net. Crystallographic analysis also elucidates the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. In the crystal structure of 2-chloro-5-chloromethyl-1,3-thiazole, the shortest distance between the centroids of adjacent thiazole rings is reported as 5.554 (1) Å nih.govresearchgate.net. This data is crucial for understanding the solid-state properties of the material.
Table 4: Crystallographic Data for the Related Compound 2-Chloro-5-chloromethyl-1,3-thiazole nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₄H₃Cl₂NS |
| Molecular Weight | 168.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.2430 (8) |
| b (Å) | 17.151 (3) |
| c (Å) | 9.1640 (18) |
| β (°) | 96.82 (3) |
| Volume (ų) | 662.2 (2) |
| Z (molecules/unit cell) | 4 |
Computational Chemistry and Molecular Modeling
Computational methods are increasingly used alongside experimental techniques to provide deeper insight into the molecular properties of complex organic compounds.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By employing functionals like B3LYP or B3PW91 with appropriate basis sets (e.g., 6-311G(d,p)), researchers can compute optimized molecular geometries that closely match experimental structures acs.orgtandfonline.comepu.edu.iq.
DFT calculations are valuable for:
Predicting Molecular Geometry: Calculating optimal bond lengths and angles for comparison with X-ray data.
Analyzing Electronic Properties: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition energies acs.orgtandfonline.com.
Simulating Spectroscopic Data: Predicting IR vibrational frequencies and NMR chemical shifts, which helps in the interpretation of experimental spectra tandfonline.com.
Mapping Reactivity: Generating Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack tandfonline.comepu.edu.iq.
These computational insights complement experimental findings, providing a comprehensive understanding of the structural and electronic characteristics of this compound derivatives mdpi.comnih.gov.
Table 5: Properties Derived from DFT Calculations for Thiazole Derivatives
| Calculated Property | Significance |
| Optimized Geometry | Provides theoretical bond lengths and angles. tandfonline.comepu.edu.iq |
| HOMO/LUMO Energies | Relates to chemical reactivity and electronic properties. acs.orgtandfonline.com |
| HOMO-LUMO Gap (ΔE) | Indicates kinetic stability and excitation energy. acs.org |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic/nucleophilic attack. tandfonline.comepu.edu.iq |
| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR spectra. tandfonline.com |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape of flexible molecules such as this compound and its derivatives. This technique simulates the time-dependent behavior of a molecular system, providing detailed insights into the accessible conformations and the transitions between them. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the potential energy surface and identify low-energy, stable conformations.
MD simulations can elucidate the preferred spatial arrangement of the phenoxymethyl group relative to the thiazole ring. This is crucial for understanding how these molecules might interact with biological targets or organize in condensed phases. The simulations can also reveal the presence of intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.
The process of a conformational analysis using MD simulations typically involves several steps. Initially, a force field, which is a set of parameters describing the potential energy of the molecular system, is chosen. The molecule is then placed in a simulation box, often with an explicit solvent to mimic physiological or experimental conditions. The system is then subjected to energy minimization to remove any unfavorable starting geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated. Finally, a production run is performed, during which the trajectory of the atoms is saved at regular intervals. Analysis of this trajectory provides information on the conformational preferences of the molecule.
While specific research findings on the molecular dynamics simulations of this compound are not extensively detailed in publicly available literature, the principles of conformational analysis can be illustrated with hypothetical data. The following table represents the kind of detailed research findings that would be generated from such a study, focusing on the key dihedral angles of the phenoxymethyl side chain and the relative energies of the corresponding conformers.
| Conformer | Dihedral Angle 1 (τ1, C(thiazole)-C4-C-O) (°) | Dihedral Angle 2 (τ2, C4-C-O-C(phenyl)) (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| A | -60 | 180 | 0.00 | 45.2 |
| B | 60 | 180 | 0.15 | 35.8 |
| C | 180 | -90 | 1.20 | 8.5 |
| D | 180 | 90 | 1.25 | 8.1 |
| E | -60 | 60 | 2.50 | 1.2 |
| F | 60 | -60 | 2.60 | 1.2 |
This hypothetical data illustrates that conformers A and B, where the phenoxymethyl group is extended away from the thiazole ring, are the most stable and, therefore, the most populated. In contrast, other conformers with different orientations of the phenoxy group are higher in energy and less likely to be observed. Such findings from molecular dynamics simulations are invaluable for understanding the structure-property relationships of this compound derivatives.
Unlocking Synthetic Versatility: Derivatization and Functionalization of this compound
The heterocyclic compound this compound serves as a valuable scaffold in synthetic chemistry, offering multiple sites for chemical modification. Its structure, featuring a reactive chloro group, a modifiable phenoxymethyl side chain, and an additional unsubstituted carbon on the thiazole ring, allows for extensive derivatization. This versatility enables the creation of a diverse library of molecules, including complex hybrid structures with potential applications in various fields of chemical research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-(phenoxymethyl)-1,3-thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves coupling reactions under varying conditions. For example, thiazole derivatives can be synthesized via cyclocondensation of thiourea with α-haloketones or via nucleophilic substitution. Key factors include solvent polarity (e.g., ethanol, DMF), temperature (reflux at 80–100°C), and catalysts (e.g., acetic acid or triethylamine). For instance, highlights the use of glacial acetic acid as a catalyst in ethanol under reflux for 4 hours to achieve intermediates with >90% purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) validate the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : The thiazole ring protons resonate at δ 7.2–8.1 ppm, while the phenoxymethyl group shows signals at δ 4.5–5.0 ppm (CH2) and δ 6.8–7.4 ppm (aromatic protons). Chlorine substituents deshield adjacent carbons, appearing at δ 120–130 ppm in 13C NMR .
- IR : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C-S (600–700 cm⁻¹) confirm functional groups.
- UV-Vis : Conjugation between thiazole and phenoxymethyl groups results in λmax at 260–280 nm .
Q. What are the recommended protocols for stability testing of this compound under varying pH and temperature?
- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. HPLC analysis at intervals (0, 1, 3, 7 days) monitors degradation. For example, notes that chloromethyl-thiazole derivatives are prone to hydrolysis under alkaline conditions, with <10% degradation at pH 7 after 7 days but >50% degradation at pH 12 .
Advanced Research Questions
Q. How do substituent modifications at the 2- and 4-positions of the thiazole ring influence biological activity?
- Position 2 : Electron-withdrawing groups (e.g., Cl, NO2) enhance antimicrobial activity by increasing electrophilicity. For example, 2-chloro derivatives show MIC values of 2–4 µg/mL against S. aureus .
- Position 4 : Bulky aryl groups (e.g., phenoxymethyl) improve lipophilicity, enhancing membrane permeability. In HT-29 cancer cells, 4-(phenoxymethyl) derivatives exhibit IC50 values of 8–12 µM compared to 25 µM for unsubstituted analogs .
Q. What computational strategies (e.g., molecular docking, DFT) predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Docking (AutoDock Vina) : Use the X-ray structure of target enzymes (e.g., C. albicans CYP51). reports that this compound forms hydrogen bonds with Arg96 and hydrophobic interactions with Leu321, yielding a binding energy of −8.2 kcal/mol .
- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals. A small HOMO-LUMO gap (4.5 eV) correlates with high reactivity .
Q. How does this compound induce apoptosis in cancer cells, and what immune modulation pathways are involved?
- Mitochondrial Pathway : Increased Bax/Bcl-2 ratio (3.5-fold) and caspase-3 activation (2.8-fold).
- Immune Modulation : Upregulation of TNF-α (1.7-fold) and IL-10 (2.1-fold) via NF-κB signaling, promoting macrophage-mediated cytotoxicity .
Key Notes
- Advanced questions integrate multi-disciplinary approaches (synthesis, SAR, computational biology).
- Methodological answers emphasize reproducible protocols and quantitative data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
